molecular formula C14H13NOS2 B2847799 (5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 245096-00-8

(5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2847799
CAS No.: 245096-00-8
M. Wt: 275.38
InChI Key: OIBPOJOAGDQPLK-LWGDNYCUSA-N
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Description

(5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with an ethyl group and a phenylallylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-ethyl-2-thioxothiazolidin-4-one with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the phenylallylidene moiety to a saturated alkyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfoxide, while reduction with NaBH4 can produce the thiol derivative.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit specific enzymes or signaling pathways involved in disease progression.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which (5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects varies depending on the application:

    Antimicrobial Activity: The compound is believed to disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins or pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-thioxothiazolidin-4-one: A precursor in the synthesis of (5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, with similar structural features but lacking the phenylallylidene moiety.

    Cinnamaldehyde: An aromatic aldehyde used in the synthesis of the compound, known for its antimicrobial and anti-inflammatory properties.

    Thiazolidinones: A broader class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-3-ethyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c1-2-15-13(16)12(18-14(15)17)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3/b9-6+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBPOJOAGDQPLK-LWGDNYCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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